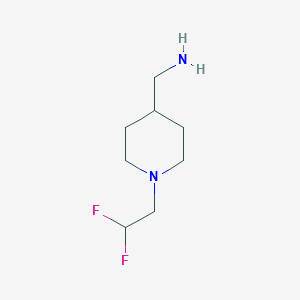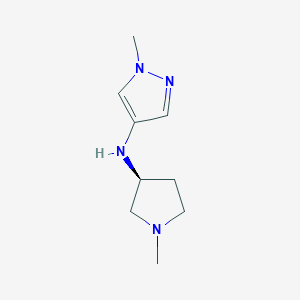![molecular formula C9H11NO2 B12985178 1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol](/img/structure/B12985178.png)
1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol typically involves a base-catalyzed cascade reaction. One common method is the reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines in the presence of potassium hydroxide (KOH) as a catalyst. This reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in moderate to good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural motif is found in various biologically active molecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as a ligand for receptor studies.
Mechanism of Action
The mechanism by which 1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: This compound shares a similar fused ring system but differs in the position of the furan ring.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness: 1-(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2,3-dihydrofuro[3,2-b]pyridin-6-yl)ethanol |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h4-6,11H,2-3H2,1H3 |
InChI Key |
NPIQLLOUWKDHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCO2)N=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



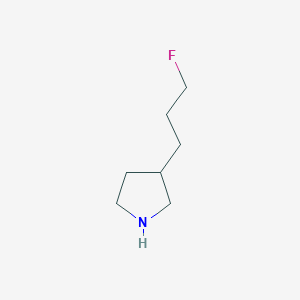
![3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12985103.png)
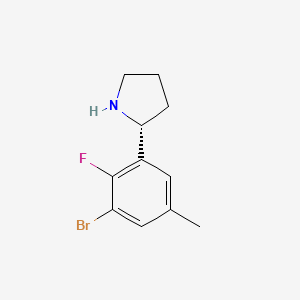
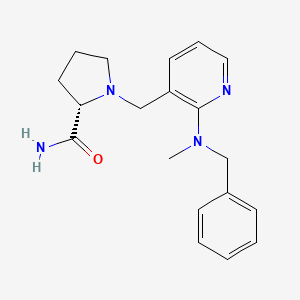
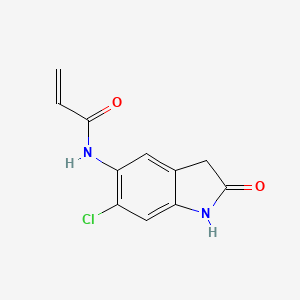
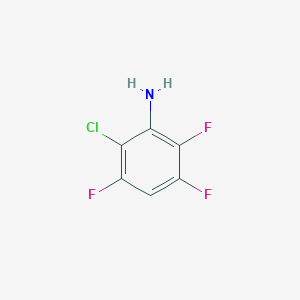

![(R)-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B12985140.png)
